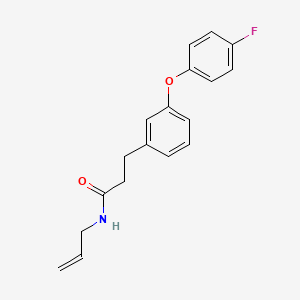

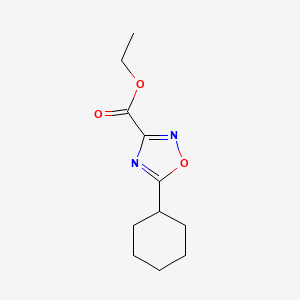

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide” is likely an organic compound containing an amide group (-CONH2), a phenyl group (C6H5-), and a fluorophenoxy group (C6H4OF-). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s reasonable to assume that it could be synthesized through amide coupling reactions, where a carboxylic acid (3-(3-(4-fluorophenoxy)phenyl)propanoic acid) reacts with an amine (allylamine), possibly in the presence of a coupling agent .Chemical Reactions Analysis

Again, specific reactions involving this compound are not known. But in general, amides can undergo hydrolysis, especially under acidic or basic conditions, to form carboxylic acids and amines . The presence of the allyl group could potentially make this compound susceptible to reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amide group and the fluorophenoxy group) would influence its properties .Scientific Research Applications

Pharmacokinetics and Metabolism

- S-1, a selective androgen receptor modulator (SARM), showed promise as a therapeutic agent for androgen-dependent diseases. Studies on rats explored its pharmacokinetics and metabolism, revealing low clearance, moderate distribution, and extensive metabolism, with significant implications for preclinical development (Wu et al., 2006).

Photochemistry in Drug Research

- The photochemistry of flutamide, an anticancer drug, was studied in various media. Investigations into the reaction mechanism, particularly under the influence of magnetic fields, provided insights into the photochemical pathways and potential for novel drug development strategies (Udagawa et al., 2011).

Novel Anticancer Compounds

- Research on N-hydroxy-3-phenyl-2-propenamides revealed their potential as inhibitors of human histone deacetylase, with significant antitumor activity demonstrated in vitro. This highlights their potential for therapeutic applications in cancer treatment (Remiszewski et al., 2003).

Antimicrobial Activity

- New 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents. This research indicates the versatility of propionamide derivatives in developing new therapeutic agents (Helal et al., 2013).

Synthesis and Characterization for Herbicidal Activity

- Novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives were synthesized and showed effective herbicidal activity, demonstrating the application of these compounds in agricultural sciences (Liu et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-prop-2-enylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c1-2-12-20-18(21)11-6-14-4-3-5-17(13-14)22-16-9-7-15(19)8-10-16/h2-5,7-10,13H,1,6,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLLWGKISNNQAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817033.png)

![2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2817038.png)

![6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2817042.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)

![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)